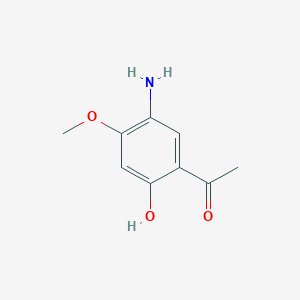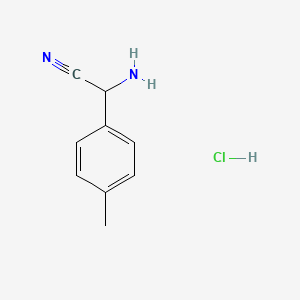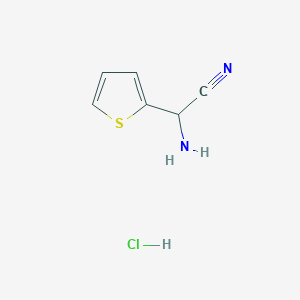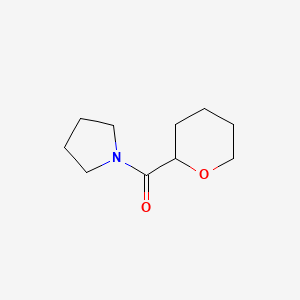![molecular formula C12H14F3NO2 B3307960 1-[5-Methyl-2-(trifluoromethyl)-3-furoyl]piperidine CAS No. 936083-19-1](/img/structure/B3307960.png)
1-[5-Methyl-2-(trifluoromethyl)-3-furoyl]piperidine
Descripción general
Descripción
1-[5-Methyl-2-(trifluoromethyl)-3-furoyl]piperidine, also known as MTFP, is a chemical compound used in scientific research. It is a synthetic molecule that has been developed for its potential use in various fields, including medicinal chemistry, biochemistry, and neuroscience. MTFP has been found to exhibit a range of interesting biological properties, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-[5-Methyl-2-(trifluoromethyl)-3-furoyl]piperidine is not fully understood, but it is believed to involve the modulation of several different cellular pathways. One of the key targets of this compound is the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in the regulation of inflammation and immune responses. This compound has been shown to inhibit the activity of NF-κB, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, this compound has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. Additionally, this compound has been found to have a positive effect on cognitive function, suggesting that it could be useful in the treatment of cognitive disorders such as dementia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[5-Methyl-2-(trifluoromethyl)-3-furoyl]piperidine is its versatility. It can be used in a wide range of experimental settings, making it a valuable tool for researchers in many different fields. Additionally, this compound is relatively easy to synthesize, which makes it accessible to researchers with limited resources. However, there are also some limitations to the use of this compound in lab experiments. For example, it has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are many potential future directions for research on 1-[5-Methyl-2-(trifluoromethyl)-3-furoyl]piperidine. One promising area of research is the development of new painkillers based on this compound. Additionally, further research is needed to fully understand the mechanisms of action of this compound, which could lead to the development of new treatments for a range of diseases. Finally, there is also potential for the development of new synthetic methods for the production of this compound, which could improve its yield and make it more accessible to researchers.
Aplicaciones Científicas De Investigación
1-[5-Methyl-2-(trifluoromethyl)-3-furoyl]piperidine has been used in scientific research for a variety of purposes. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of new painkillers. Additionally, this compound has been shown to have neuroprotective properties, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
[5-methyl-2-(trifluoromethyl)furan-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-8-7-9(10(18-8)12(13,14)15)11(17)16-5-3-2-4-6-16/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGMWZTVVREZBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(F)(F)F)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















